NMR spectrum data for 4-Chloro-3-fluoro-3'-pyrrolidinomethyl benzophenone
NMR spectrum data for 4-Chloro-3-fluoro-3'-pyrrolidinomethyl benzophenone
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 4-Chloro-3-fluoro-3'-pyrrolidinomethyl benzophenone
This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 4-Chloro-3-fluoro-3'-pyrrolidinomethyl benzophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the predicted spectra, outlines robust experimental protocols for data acquisition, and establishes a self-validating framework for structural elucidation.
4-Chloro-3-fluoro-3'-pyrrolidinomethyl benzophenone (CAS No. 898770-54-2) is a complex organic molecule featuring a diaryl ketone core.[1] This scaffold is of significant interest in medicinal chemistry and materials science. The molecule is characterized by two distinct aromatic rings with unique substitution patterns:
-
Ring A: A 4-chloro-3-fluorophenyl group, presenting a specific electronic environment due to the competing electron-withdrawing effects of the halogen substituents and the carbonyl bridge.
-
Ring B: A 3'-(pyrrolidinomethyl)phenyl group, which introduces a basic aliphatic amine moiety, a common feature in many pharmacologically active compounds.
Accurate structural confirmation is paramount for any research or development involving this compound. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its chemical structure in solution. This guide will predict the ¹H, ¹³C, and ¹⁹F NMR spectra and detail the 2D NMR experiments required for full signal assignment.
Predicted NMR Spectral Data & Interpretation
The predictions herein are based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and analysis of substituent effects in aromatic systems.[2][3]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons and the aliphatic protons of the pyrrolidinomethyl group. The multiplicity of the aromatic signals is governed by both proton-proton (³JHH) and proton-fluorine (JHF) coupling.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| Aromatic (Ring A) | ||||
| H-2' | ~7.6 - 7.8 | dd | ³JHH ≈ 8.0, ⁴JHF ≈ 2.0 | Ortho to the carbonyl group, deshielded. Coupled to H-6' and the meta fluorine. |
| H-5' | ~7.5 - 7.7 | t | ³JHH ≈ 8.0, ³JHF ≈ 8.0 | Ortho to chlorine, meta to fluorine and carbonyl. Coupled to H-6' and the ortho fluorine. |
| H-6' | ~7.4 - 7.6 | dd | ³JHH ≈ 8.0, ⁴JHH ≈ 2.0 | Ortho to fluorine, meta to chlorine and carbonyl. Coupled to H-2' and H-5'. |
| Aromatic (Ring B) | ||||
| H-2 | ~7.7 - 7.9 | s (broad) | - | Ortho to carbonyl and meta to the CH₂ group. Likely to be a broad singlet. |
| H-4 | ~7.6 - 7.8 | d | ³JHH ≈ 7.5 | Ortho to the CH₂ group. |
| H-5 | ~7.4 - 7.6 | t | ³JHH ≈ 7.5 | Meta to both carbonyl and CH₂ groups. |
| H-6 | ~7.5 - 7.7 | d | ³JHH ≈ 7.5 | Ortho to carbonyl and meta to the CH₂ group. |
| Aliphatic | ||||
| -CH₂- (Benzylic) | ~3.6 - 3.8 | s | - | Singlet expected due to no adjacent protons. Chemical shift influenced by the adjacent nitrogen and aromatic ring. |
| -CH₂- (Pyrrolidine, α to N) | ~2.5 - 2.7 | t | ³JHH ≈ 6.5 | Protons adjacent to the nitrogen atom. |
| -CH₂- (Pyrrolidine, β to N) | ~1.7 - 1.9 | p | ³JHH ≈ 6.5 | Protons beta to the nitrogen atom. |
Note: Predicted chemical shifts are relative to TMS in a solvent like CDCl₃. Actual values may vary.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all unique carbon environments within the molecule. The presence of fluorine will induce C-F coupling, which can be a powerful diagnostic tool. Quaternary carbons, particularly those bonded to fluorine, are expected to show lower intensity signals.[4][5]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Rationale |
| Carbonyl | |||
| C=O | ~194 - 197 | ⁴JCF ≈ 2-4 | Typical chemical shift for a diaryl ketone.[6] |
| Aromatic (Ring A) | |||
| C-1' (ipso to C=O) | ~136 - 138 | ³JCF ≈ 3-5 | Quaternary carbon, attached to the carbonyl. |
| C-2' | ~130 - 132 | ⁴JCF ≈ 1-3 | Protonated aromatic carbon. |
| C-3' (ipso to F) | ~158 - 162 | ¹JCF ≈ 250-260 | Directly bonded to fluorine, shows a large one-bond coupling constant and is significantly downfield. |
| C-4' (ipso to Cl) | ~125 - 128 | ²JCF ≈ 20-25 | Attached to chlorine, shows two-bond coupling to fluorine. |
| C-5' | ~118 - 120 | ²JCF ≈ 20-25 | Protonated carbon ortho to chlorine. |
| C-6' | ~128 - 130 | ³JCF ≈ 5-8 | Protonated carbon ortho to fluorine. |
| Aromatic (Ring B) | |||
| C-1 (ipso to C=O) | ~137 - 139 | - | Quaternary carbon attached to carbonyl. |
| C-2, C-6 | ~129 - 131 | - | Protonated aromatic carbons. |
| C-3 (ipso to CH₂) | ~138 - 140 | - | Quaternary carbon attached to the aminomethyl group. |
| C-4, C-5 | ~128 - 130 | - | Protonated aromatic carbons. |
| Aliphatic | |||
| -CH₂- (Benzylic) | ~62 - 65 | - | Typical range for a benzylic carbon attached to a nitrogen. |
| -CH₂- (Pyrrolidine, α to N) | ~53 - 55 | - | Aliphatic carbon adjacent to nitrogen. |
| -CH₂- (Pyrrolidine, β to N) | ~23 - 25 | - | Aliphatic carbon beta to nitrogen. |
Note: The typical signal for CDCl₃ appears as a triplet at ~77 ppm.[4]
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique that provides a wide chemical shift range, making it excellent for identifying fluorine-containing compounds.[7]
-
Expected Chemical Shift: For the single fluorine on the aromatic ring, a chemical shift in the range of -110 to -120 ppm (relative to CFCl₃) is expected. The exact position is influenced by the ortho carbonyl and meta chlorine substituents.[8][9]
-
Multiplicity: The signal will likely appear as a multiplet, primarily a "triplet of doublets" or a more complex pattern due to coupling with H-2', H-5', and H-6'.
The Self-Validating Experimental Workflow: From 1D to 2D NMR
To move from prediction to confirmation, a systematic series of NMR experiments is required. This workflow is designed to be self-validating, where the results of one experiment provide the basis for interpreting the next, culminating in an unambiguous structural assignment.
Visualization of the NMR Analysis Workflow
The logical flow from sample preparation to final structural confirmation can be visualized as follows:
Caption: Workflow for the complete NMR-based structural elucidation of the target molecule.
Detailed Experimental Protocols
A. Sample Preparation
-
Weigh approximately 5-10 mg of 4-Chloro-3-fluoro-3'-pyrrolidinomethyl benzophenone.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Transfer the solution to a 5 mm NMR tube.
B. 1D NMR Acquisition (Typical Parameters on a 400 MHz Spectrometer)
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 16 ppm (-2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 240 ppm (-10 to 230 ppm).[4]
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-2048 (or more, depending on concentration).
-
-
¹⁹F NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 200 ppm (-50 to -250 ppm).
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 64-128.
-
C. 2D NMR Acquisition for Structural Correlation
-
COSY (Correlation Spectroscopy): [10][11]
-
Purpose: To identify protons that are spin-coupled to each other (typically over 2-3 bonds). This will confirm the connectivity within the aromatic spin systems and within the pyrrolidine ring.
-
Expected Correlations: Cross-peaks between adjacent protons on both aromatic rings and between the α- and β-protons of the pyrrolidine ring.
-
-
HSQC (Heteronuclear Single Quantum Coherence): [10][12]
-
Purpose: To identify which protons are directly attached to which carbons (one-bond ¹H-¹³C correlation).
-
Expected Correlations: A cross-peak will appear for every C-H bond, directly linking the signals from the ¹H and ¹³C spectra and confirming the assignments made in Tables 1 and 2.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): [10][12]
-
Purpose: To identify longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the molecular fragments.
-
Key Expected Correlations:
-
From the benzylic -CH₂- protons to the C-2, C-4, and C-1 carbons of Ring B.
-
From the aromatic protons on Ring B (H-2, H-6) to the carbonyl carbon.
-
From the aromatic protons on Ring A (H-2') to the carbonyl carbon.
-
From the pyrrolidine α-protons to the benzylic carbon.
-
-
The combination of these datasets provides a powerful, self-validating system. For instance, the ¹H-¹H couplings seen in the COSY spectrum establish neighboring protons. The HSQC then links these protons to their directly attached carbons. Finally, the HMBC connects these C-H fragments across quaternary carbons (like the carbonyl and ipso-carbons), allowing for the unequivocal assembly of the entire molecular structure.
Conclusion
This technical guide provides a robust framework for understanding and experimentally verifying the structure of 4-Chloro-3-fluoro-3'-pyrrolidinomethyl benzophenone using NMR spectroscopy. By leveraging a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) techniques, researchers can achieve a complete and unambiguous assignment of all NMR signals. The outlined workflow emphasizes scientific integrity and provides a clear, logical path for obtaining high-quality, reliable data essential for any application, from academic research to industrial drug development.
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